molecular formula C10H8N2O8S2 B14234975 4,6-Dihydroxy-3,5-diimino-3,5-dihydronaphthalene-2,7-disulfonic acid

4,6-Dihydroxy-3,5-diimino-3,5-dihydronaphthalene-2,7-disulfonic acid

Cat. No.: B14234975
M. Wt: 348.3 g/mol
InChI Key: FZVVDKRFXDWBRA-UHFFFAOYSA-N
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Description

4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of amino groups, dioxo groups, and sulfonic acid groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction to introduce amino groups. Subsequent oxidation and sulfonation steps yield the final compound. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted derivatives with altered functional groups.

Scientific Research Applications

4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
  • 5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid

Uniqueness

4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O8S2

Molecular Weight

348.3 g/mol

IUPAC Name

4-amino-3-hydroxy-6-imino-5-oxonaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C10H8N2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)9(13)8(12)6(3)10(7)14/h1-2,11,13H,12H2,(H,15,16,17)(H,18,19,20)

InChI Key

FZVVDKRFXDWBRA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=N)C(=O)C2=C(C(=C1S(=O)(=O)O)O)N)S(=O)(=O)O

Origin of Product

United States

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